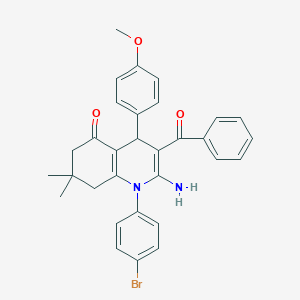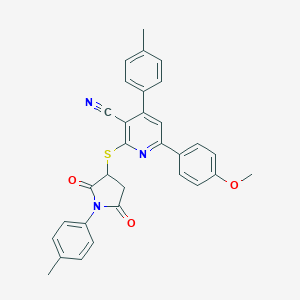
2-amino-3-benzoyl-1-(4-bromophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-benzoyl-1-(4-bromophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one is a chemical compound that has been widely studied in scientific research. This compound has shown potential in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one involves the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of certain enzymes, such as tyrosine kinase and phosphodiesterase. It also acts as an antagonist of certain receptors, such as the adenosine A1 receptor.
Biochemical and Physiological Effects:
2-amino-3-benzoyl-1-(4-bromophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one has been shown to have various biochemical and physiological effects. This compound has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been shown to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one in lab experiments is its potential to be used as a therapeutic agent in various diseases. However, one of the limitations of using this compound is its toxicity, which needs to be carefully monitored.
Orientations Futures
There are several future directions for the study of 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one. Some of these directions include the development of more efficient synthesis methods, the exploration of its potential as a therapeutic agent in various diseases, and the investigation of its toxicity and safety profiles.
Conclusion:
In conclusion, 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one is a chemical compound that has shown potential in various fields of scientific research. This compound has been shown to have anti-inflammatory, analgesic, and antitumor properties, as well as neuroprotective effects and the ability to improve cognitive function. While there are limitations to its use, such as its toxicity, the future directions for the study of this compound are promising.
Méthodes De Synthèse
The synthesis of 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one involves the reaction of 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one with various reagents. One of the commonly used methods for synthesizing this compound is the reaction of 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one with acetic anhydride in the presence of a catalyst.
Applications De Recherche Scientifique
2-amino-3-benzoyl-1-(4-bromophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one has been widely studied in scientific research. This compound has shown potential in various fields, including medicinal chemistry, pharmacology, and biochemistry. Some of the research applications of this compound are discussed below.
Propriétés
Nom du produit |
2-amino-3-benzoyl-1-(4-bromophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one |
|---|---|
Formule moléculaire |
C31H29BrN2O3 |
Poids moléculaire |
557.5 g/mol |
Nom IUPAC |
2-amino-3-benzoyl-1-(4-bromophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one |
InChI |
InChI=1S/C31H29BrN2O3/c1-31(2)17-24-27(25(35)18-31)26(19-9-15-23(37-3)16-10-19)28(29(36)20-7-5-4-6-8-20)30(33)34(24)22-13-11-21(32)12-14-22/h4-16,26H,17-18,33H2,1-3H3 |
Clé InChI |
YHXOXTZGPPCSHS-UHFFFAOYSA-N |
SMILES isomérique |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Br)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC)C(=O)C1)C |
SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Br)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC)C(=O)C1)C |
SMILES canonique |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Br)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC)C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304259.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B304261.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B304266.png)
![6-methyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine](/img/structure/B304268.png)
![4,5,6-trimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-ylamine](/img/structure/B304269.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B304271.png)

![2-[3-amino-4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-5-yl]-1-(4-bromophenyl)ethanone](/img/structure/B304275.png)
![2-(10H-phenothiazin-10-ylcarbonyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304276.png)
![4-methyl-2-(10H-phenothiazin-10-ylcarbonyl)-6-(trifluoromethyl)thieno[2,3-b]pyridin-3-ylamine](/img/structure/B304277.png)
![6-methyl-2-(10H-phenothiazin-10-ylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304278.png)
![6-(4-methoxyphenyl)-4-(4-methylphenyl)-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304279.png)
![2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B304282.png)
![6-tert-butyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B304283.png)